1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a 2-methylbenzyl group and a 1,2,4-oxadiazole ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via alkylation reactions using 2-methylbenzyl halides in the presence of a base.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It can be utilized in the synthesis of other complex organic molecules or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidinone core and the oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidine
- **1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)piperidine
- **1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-2-one
Uniqueness
1-(2-Methylbenzyl)-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrrolidinone core, the 1,2,4-oxadiazole ring, and the pyridine moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-13-6-2-3-7-14(13)11-23-12-15(10-17(23)24)19-21-18(22-25-19)16-8-4-5-9-20-16/h2-9,15H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYMVVPLLLLTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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